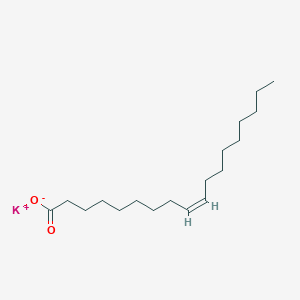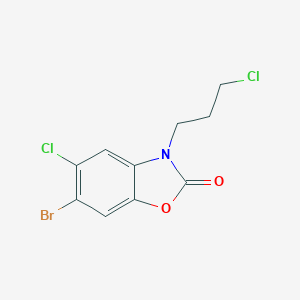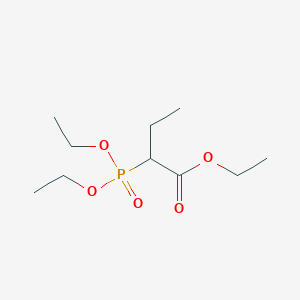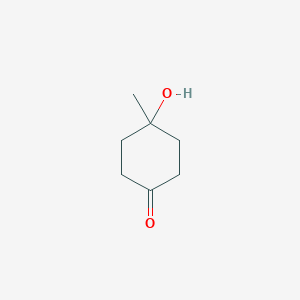
4-Hidroxi-4-metilciclohexanona
Descripción general
Descripción
4-Hydroxy-4-methylcyclohexanone is a compound of interest in various fields of chemistry, particularly in the synthesis of chiral molecules and natural products. The compound's structure allows for the introduction of chirality, making it a valuable precursor for the synthesis of optically active compounds, such as hydroxylated carotenoids . Its derivatives have been studied for their conformational properties , and the molecule has been used as a building block in the synthesis of constrained amino acids and other complex organic molecules .
Synthesis Analysis
The synthesis of 4-Hydroxy-4-methylcyclohexanone and its derivatives has been achieved through various methods. A practical enzymatic synthesis of a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, has been described using a two-step enzymatic asymmetric reduction starting from 2,6,6-trimethyl-2-cyclohexen-1,4-dione . Another method involves the oxidation of β-cyclocitral followed by hydrolysis to obtain 2-Hydroxy-2,6,6-trimethylcyclohexanone . Additionally, a technical synthesis starting from oxo-isophorone has been reported, where chirality is introduced using baker's yeast and chemical reduction methods .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-4-methylcyclohexanone derivatives has been confirmed through various spectroscopic techniques, including NMR, FT-IR, MS, and X-ray crystallography . Computational studies have also been used to investigate the molecular structure, showing good agreement with experimental data . The cyclohexane ring typically adopts a chair conformation, with substituents influencing the stability of axial versus equatorial orientations .
Chemical Reactions Analysis
The chemical reactivity of 4-Hydroxy-4-methylcyclohexanone derivatives has been explored in the context of antimicrobial activity and molecular docking . Enantioselective deprotonation of protected derivatives has been achieved using chiral lithium amides, resulting in non-racemic enolates . The molecule has also been used to form a molecular complex with 4-amino-cyclohexanol, exhibiting ionic interactions and cyclic supramolecular synthons .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-4-methylcyclohexanone derivatives have been studied through NMR spectroscopy, revealing conformational equilibria and the influence of substituents on the molecule's polarity . The crystal structure of related compounds has been determined, showing intermolecular hydrogen bonds and confirming the chair conformation of the cyclohexane ring .
Aplicaciones Científicas De Investigación
Reactivos de Ensayo Bioquímico
“4-Hidroxi-4-metilciclohexanona” se utiliza como un reactivo de ensayo bioquímico . Los ensayos bioquímicos son esenciales en medicina, biología y biología molecular para medir diferentes compuestos químicos o velocidades de reacción.
Reactivo Sintético
Este compuesto es un reactivo sintético útil . Se puede utilizar para sintetizar trans-4-amino-1-metilciclohexanol, que es un intermedio de la síntesis farmacéutica .
Investigación en Enfermedades Metabólicas
Existe una posible aplicación de “this compound” en la investigación de enfermedades metabólicas . Sin embargo, el papel específico y el mecanismo de acción en este contexto no están claramente definidos en los recursos disponibles.
Investigación en Infecciones e Inmunología
Este compuesto puede tener un papel en la investigación de infecciones e inmunología . La naturaleza exacta de su participación en estas áreas de investigación no está especificada en los recursos disponibles.
Investigación en Cáncer
“this compound” también se puede utilizar en investigación del cáncer . Las aplicaciones y mecanismos específicos no están detallados en los recursos disponibles.
Investigación en Enfermedades Neurológicas
Existe una posible aplicación de este compuesto en la investigación de enfermedades neurológicas . El papel específico y el mecanismo de acción en este contexto no están claramente definidos en los recursos disponibles.
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Hydroxy-4-methylcyclohexanone is primarily used as a synthetic reagent One such compound is trans-4-amino-1-methylcyclohexanol, an intermediate in pharmaceutical synthesis .
Biochemical Pathways
The biochemical pathways affected by 4-Hydroxy-4-methylcyclohexanone are dependent on the specific compounds it is used to synthesize. For example, if it is used to synthesize a drug, the biochemical pathways affected would be those targeted by that drug .
Result of Action
The result of 4-Hydroxy-4-methylcyclohexanone’s action is the formation of new compounds. This is achieved through its role as a synthetic reagent in chemical reactions .
Action Environment
The action of 4-Hydroxy-4-methylcyclohexanone is influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the reactions in which 4-Hydroxy-4-methylcyclohexanone is involved .
Propiedades
IUPAC Name |
4-hydroxy-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(9)4-2-6(8)3-5-7/h9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACNVPBGMHPCML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169807 | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17429-02-6 | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-4-methylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-4-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

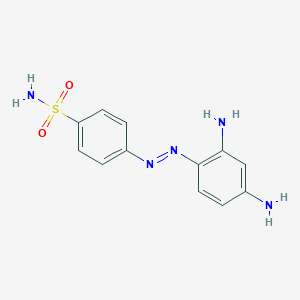
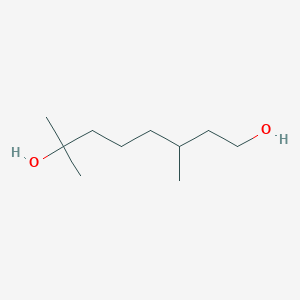

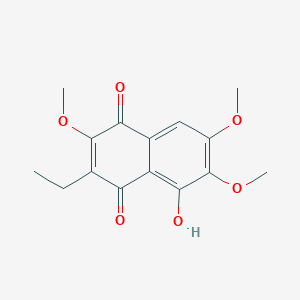
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B91401.png)

![3-Amino-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B91405.png)
